1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Description
This compound is a pyridinecarboxamide derivative featuring a 2,2-difluoro-1,3-benzodioxole moiety linked via a methyl group to the pyridine ring. The molecular formula is C₁₇H₁₃F₂N₂O₃ (calculated molar mass: 343.3 g/mol), with critical structural elements including:
- A 2-oxo-1,2-dihydropyridine core, which may influence tautomerism and hydrogen-bonding interactions.
- N-methyl substitution on the carboxamide group, enhancing metabolic stability compared to bulkier substituents.
Structural analogs highlight its role in optimizing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4/c1-18-13(20)10-3-2-6-19(14(10)21)8-9-4-5-11-12(7-9)23-15(16,17)22-11/h2-7H,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOUHYVJJFEJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN(C1=O)CC2=CC3=C(C=C2)OC(O3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally similar to 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, which suggests it may have similar targets.
Mode of Action
Given its structural similarity to other compounds, it may interact with its targets in a similar manner. .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Some related compounds have shown selectivity between cancer cells and normal cells, suggesting potential anticancer activity.
Biological Activity
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H18F2N2O5
- Molecular Weight : 428.385 g/mol
- CAS Number : Not specified in the sources but can be referenced through chemical databases.
The compound's activity is largely attributed to its structural components, particularly the 1,3-benzodioxole moiety. This structure has been associated with various biological activities including anti-inflammatory and insecticidal properties. The difluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Antimicrobial Activity
Recent studies indicate that compounds containing the benzodioxole structure exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that the compound may possess similar properties.
Insecticidal Activity
A related study focused on the larvicidal activity of 1,3-benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases. The findings highlighted that certain derivatives exhibited significant larvicidal effects with LC50 values indicating effective concentrations for pest control without high toxicity to mammals .
| Compound | LC50 (μM) | LC90 (μM) | Toxicity to Mammals |
|---|---|---|---|
| 3,4-(methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity at 5200 μM |
Cytotoxicity
The safety profile of the compound has been evaluated in mammalian systems. It was found that at high concentrations (up to 2000 mg/kg), there were no significant toxic effects observed in vital organs such as the liver and kidneys . This suggests a favorable safety margin for potential therapeutic applications.
Study on Benzodioxole Derivatives
A comprehensive study synthesized various benzodioxole derivatives and evaluated their biological activities. The findings indicated that modifications to the benzodioxole structure could enhance specific activities while reducing toxicity. For example, certain substitutions on the aromatic ring were linked to improved insecticidal efficacy without compromising mammalian safety .
Pharmacological Assessments
Pharmacological assessments have shown that compounds similar to 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can modulate pathways involved in inflammation and cellular proliferation. This suggests a potential role in therapeutic applications for inflammatory diseases or cancers where these pathways are dysregulated.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Compound 1: 1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Molecular Formula : C₂₃H₂₀F₂N₂O₅
Molar Mass : 442.41 g/mol
Key Differences :
- Substituent on Carboxamide Nitrogen : The N-(3-isopropoxyphenyl) group introduces steric bulk and increased lipophilicity compared to the N-methyl group in the target compound.
- Impact: Reduced metabolic clearance due to hindered enzymatic access to the amide bond. Potential for enhanced target binding affinity but lower solubility (logP estimated +1.2 vs. +0.8 for the target compound).
| Parameter | Target Compound | Compound 1 |
|---|---|---|
| Molecular Weight | 343.3 | 442.4 |
| Substituent (R-group) | N-methyl | N-(3-isopropoxyphenyl) |
| logP (Predicted) | 0.8 | 1.2 |
| Hydrogen Bond Donors | 2 | 2 |
Compound 2: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-furylmethyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
Molecular Formula : C₂₈H₂₆N₆O₅ (estimated)
Key Differences :
- Core Structure : A fused dipyridopyrimidine system replaces the pyridinecarboxamide scaffold.
- Impact :
- Increased molecular complexity may improve selectivity for nucleic acid-binding targets (e.g., topoisomerases).
- Higher molar mass (~530 g/mol) suggests challenges in bioavailability.
| Parameter | Target Compound | Compound 2 |
|---|---|---|
| Core Scaffold | Pyridinecarboxamide | Dipyridopyrimidine |
| Key Functional Groups | 2-oxo | 2-imino, 5-oxo |
| Aromatic Substituents | Benzodioxolyl | 3,4-Dimethoxyphenyl, Furyl |
Compound 3: N-Benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Molecular Formula : C₂₀H₁₅Cl₃N₂O₂
Molar Mass : 421.7 g/mol
Key Differences :
- Halogenation : Dual chlorine atoms on the benzyl group increase electronegativity and lipophilicity (logP ~2.1).
- Impact :
- Enhanced membrane permeability but risk of off-target toxicity.
- Lower metabolic stability due to dechlorination pathways.
| Parameter | Target Compound | Compound 3 |
|---|---|---|
| Halogen Substituents | 2×F (benzodioxole) | 3×Cl (benzyl, pyridine) |
| logP (Predicted) | 0.8 | 2.1 |
| Steric Bulk | Moderate | High |
Q & A
Q. What are the optimal synthetic routes for 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, analogous dihydropyridine derivatives are synthesized via Schiff base formation between benzylamine derivatives and aldehydes, followed by cyclization with β-ketoesters under basic conditions . Key parameters include:
- Catalysts : Lewis acids (e.g., p-toluenesulfonic acid) or bases (e.g., pyridine) to enhance reaction efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF) for intermediate steps and methanol for crystallization .
- Temperature : Reflux conditions (~100–120°C) for cyclization steps .
Researchers should use high-throughput screening to optimize yields and purity, particularly for scale-up .
Q. How can the structural integrity of the compound be validated during synthesis?
Advanced analytical techniques are critical:
- X-ray crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirms molecular conformation .
- NMR spectroscopy : Identifies substituent effects (e.g., fluorine atoms at 2,2-difluorobenzodioxole) and monitors reaction progress .
- Mass spectrometry : Validates molecular weight and detects impurities .
Q. What in vitro assays are suitable for initial biological screening?
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Fluorescence-based assays for kinases or hydrolases, given the dihydropyridine core’s affinity for ATP-binding pockets .
- Cellular viability : MTT assays in cancer cell lines (e.g., HeLa or HepG2) to evaluate antiproliferative activity .
- Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with receptors (e.g., GPCRs) .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
Structure-activity relationship (SAR) studies on analogous compounds reveal:
| Substituent | Impact on Activity | Source |
|---|---|---|
| Fluorine at benzodioxole | Enhances metabolic stability and target selectivity . | |
| Methyl group at pyridine | Reduces cytotoxicity but may lower solubility . | |
| Carboxamide linkage | Critical for hydrogen bonding with active-site residues . | |
| Substitutions at the dihydropyridine ring (e.g., nitro or methoxy groups) should be systematically tested using parallel synthesis . |
Q. How can contradictions in reported biological data be resolved?
Discrepancies often arise from assay conditions or substituent effects. For example:
- Varied enzyme inhibition profiles between fluorinated and chlorinated analogs may reflect differences in electronegativity or steric hindrance .
- Divergent cellular IC50 values could stem from cell line-specific expression of target proteins .
Recommendations: - Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanoemulsions .
- Metabolic stability : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .
- Tissue distribution : Radiolabel the compound (e.g., with ^14C) for quantitative biodistribution studies in rodent models .
Q. How can computational methods guide the optimization of this compound?
- Molecular docking : Predict binding modes with targets like kinases using AutoDock Vina or Schrödinger .
- QM/MM simulations : Analyze the electronic effects of fluorine substituents on reactivity .
- ADME prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .
Methodological Notes
- Synthesis scalability : Continuous flow reactors improve yield reproducibility for multi-step syntheses .
- Toxicology screening : Combine Ames tests (mutagenicity) and hERG channel assays (cardiotoxicity) early in development .
- Data validation : Cross-reference crystallographic data (e.g., CCDC entries) with experimental NMR shifts to confirm batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
